molecular formula C16H14N4OS B2818188 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea CAS No. 860610-11-3

1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea

Cat. No.: B2818188
CAS No.: 860610-11-3
M. Wt: 310.38
InChI Key: IBZCFZMOXJMNFJ-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea (CAS 860610-11-3) is a high-purity synthetic compound of significant interest in medicinal chemistry and oncology research. This thiourea derivative features a hybrid molecular structure, incorporating both a benzoyl-thiourea moiety and a 6-methyl-1H-indazole group. The indazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles and presence in several approved therapeutics . Thiourea derivatives are extensively investigated for their broad spectrum of biological activities, demonstrating notable potential as antibacterial, antioxidant, and anti-inflammatory agents . Recent computational studies highlight the specific research value of this compound and its structural analogs, particularly in oncology. Molecular docking and dynamics simulations suggest that platinum(II) complexes incorporating similar 1-benzoyl-3-methylthiourea ligands exhibit promising stability and binding affinity against key cancer receptors, including those associated with breast cancer (3ERT) and lung cancer (2ITO) . These in silico studies indicate that such compounds could function as more stable and potent anticancer agents compared to existing therapies like cisplatin, by targeting specific molecular pathways involved in uncontrolled cell proliferation . The primary mechanism of action for this class of compounds is under investigation but is believed to involve the inhibition of specific molecular targets. Research on related thiourea derivatives has shown their ability to act as kinase inhibitors, blocking receptors involved in proliferation and angiogenesis . Furthermore, certain thiourea-based hybrids are known to induce apoptosis (programmed cell death) in cancer cells, sometimes through caspase-independent pathways, providing a potential mechanism for their anticancer effects . This product is intended for research applications only, including in vitro biological screening, investigation into mechanisms of action, and as a precursor in the synthesis of more complex metal complexes for therapeutic development. It is supplied for laboratory research use and is strictly not approved for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N-[(6-methyl-1H-indazol-7-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-10-7-8-12-9-17-20-14(12)13(10)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZCFZMOXJMNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NN2)NC(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction between benzonitrile and hydrazine under specific conditions produces benzylidenehydrazine, which then undergoes cyclization to form the indazole core

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes, ensuring high purity and yield . The use of advanced techniques such as flash column chromatography and crystallization helps in obtaining the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The indazole core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted indazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea features a unique structural configuration that includes:

  • Chemical Formula : C13H12N4OS
  • Molecular Weight : 256.32 g/mol
  • Key Functional Groups : Benzoyl group, thiourea linkage, and an indazole ring.

The presence of the methyl group on the indazole ring significantly influences its reactivity and biological activity, making it a valuable compound for further investigation.

Medicinal Chemistry

One of the most significant applications of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea is in the field of medicinal chemistry. The compound has shown promising pharmacological properties, including:

  • Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has demonstrated an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating significant potency.
Cell LineIC50 (µM)Selectivity for Normal Cells
A549TBDTBD
K5625.1533.2 (HEK-293)
PC-3TBDTBD
Hep-G2TBDTBD

The mechanism of action appears to involve apoptosis induction and modulation of cell cycle progression through inhibition of Bcl2 family members and the p53/MDM2 pathway.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory potential of this compound. Thiourea derivatives are known to exhibit anti-inflammatory effects, which could be beneficial in developing new therapeutic agents for inflammatory diseases.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties as well. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on IC50 values against bacteria require further exploration.

Case Studies and Experimental Findings

Several studies have documented the biological activity of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea:

  • Cytotoxicity Studies : In vitro assays have been conducted on multiple cancer cell lines to evaluate the cytotoxic effects and determine IC50 values, supporting its potential as an anticancer agent.
  • Mechanistic Studies : Research focusing on the mechanism of action has revealed insights into how the compound interacts with cellular pathways to induce apoptosis and inhibit tumor growth.
  • Comparative Studies : The compound has been compared with similar thiourea derivatives to assess its unique properties and advantages in therapeutic applications .

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various enzymes and receptors, modulating their activity . This compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access . Additionally, it can interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

1-Benzoyl-3-(4-Fluorophenyl)thiourea (C14H11FN2OS)

  • Structural Features : The crystal structure reveals two independent molecules in the asymmetric unit with distinct dihedral angles between the benzoyl and fluorophenyl groups (28.77° and 41.82° in molecule A; 8.46° and 47.78° in molecule B). Intramolecular N–H⋯O hydrogen bonds form S(6) rings, while intermolecular N–H⋯S bonds create R²²(8) dimeric motifs .
  • Key Differences : The planar fluorophenyl group facilitates stronger π-π stacking compared to the bulky 6-methylindazole group, which may sterically hinder packing efficiency.

1-Benzoyl-3-(4-Bromophenyl)thiourea and 1-Benzoyl-3-(2-Iodophenyl)thiourea

  • Coordination Chemistry: These halogenated analogs form coordination polymers with CuI via S-donor interactions. The halogen atoms (Br, I) enhance Lewis basicity, enabling robust metal-ligand bonding .

Ferrocenyl and Glycosyl Thioureas

1-Benzoyl-3-(4-Ferrocenylphenyl)thiourea (B16)

  • Redox Activity : The ferrocene moiety introduces reversible redox behavior, making B16 suitable for electrochemical sensing applications.
  • Synthesis : Requires multi-step procedures involving ferrocene functionalization, contrasting with the indazole derivative, which may be synthesized via direct coupling .

Glycosyl Thiourea Derivatives

  • Synthesis Efficiency: 1-Benzoyl-3-(1,3,4,6-tetra-O-benzyl-2-deoxy-β-D-glucopyranose-2-yl)thiourea was synthesized via a time-consuming route (hydrolysis with K2CO3), whereas newer methods employ glycosyl isothiocyanates for rapid, high-yield production .
  • Biological Relevance : Glycosyl groups enhance solubility and bioavailability, whereas the indazole substituent may prioritize solid-state stability or metal-binding applications.

Table 1: Comparative Analysis of Thiourea Derivatives

Compound Substituent Dihedral Angles (°) Hydrogen Bonding Synthesis Method Key Properties References
1-Benzoyl-3-(4-fluorophenyl)thiourea 4-Fluorophenyl 28.77, 41.82 N–H⋯O (intra), N–H⋯S (inter) Conventional Dimeric packing, planar stacking
1-Benzoyl-3-(4-ferrocenylphenyl)thiourea 4-Ferrocenylphenyl N/A Robust H-bonding Multi-step Redox-active, sensor potential
Glycosyl thiourea Glucosamine-derived N/A N/A Efficient one-step High yield (>80%), drug relevance
Halogenated thioureas (e.g., 4-Br, 2-I) Halogenated aryl N/A S-donor coordination Halogenation reactions CuI coordination polymers

Biological Activity

1-Benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea is a synthetic compound belonging to the thiourea class, recognized for its potential biological activities. This compound features a unique structural configuration that includes a benzoyl group and a methyl-substituted indazole moiety. The biological relevance of this compound stems from its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Chemical Formula : C13_{13}H12_{12}N4_{4}OS
  • Molecular Weight : 256.32 g/mol
  • Key Functional Groups : Benzoyl group, thiourea linkage, and indazole ring.

The presence of the methyl group on the indazole ring is thought to significantly influence its chemical reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea. It has demonstrated cytotoxic effects against various cancer cell lines, with notable findings including:

  • IC50 Values : The compound shows IC50 values in the low micromolar range against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells . For instance, one related compound exhibited an IC50 of 5.15 µM against the K562 cell line, indicating significant potency .
Cell LineIC50 (µM)Selectivity for Normal Cells
A549TBDTBD
K5625.1533.2 (HEK-293)
PC-3TBDTBD
Hep-G2TBDTBD

The mechanism of action appears to involve apoptosis induction and modulation of cell cycle progression, particularly through inhibition of Bcl2 family members and the p53/MDM2 pathway .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Thiourea derivatives are known to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In comparative studies, certain derivatives have shown stronger inhibitory effects than conventional anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Preliminary investigations suggest that 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea exhibits antimicrobial properties, although specific data on its efficacy against various pathogens is still emerging .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It acts as an enzyme inhibitor, potentially binding to key enzymes involved in cancer progression and inflammation.
  • Binding Affinity : Studies utilizing techniques like isothermal titration calorimetry have shown that it binds effectively to specific biological macromolecules, influencing their activity.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of thiourea derivatives similar to 1-benzoyl-3-(6-methyl-1H-indazol-7-yl)thiourea:

  • Study on Indazole Derivatives : A series of indazole derivatives were synthesized and tested for their anticancer activity, revealing promising results for compounds with similar structural motifs .
  • Comparative Analysis : Research comparing various thiourea derivatives indicated that structural modifications significantly affect biological activity, emphasizing the importance of the methyl substitution in enhancing potency against cancer cells .

Q & A

Q. What advanced analytical techniques quantify trace impurities or degradation products in bulk samples?

  • Methodological Answer : UPLC-QTOF-MS with positive/negative ionization modes detects impurities at ppm levels. Accelerated stability studies (40°C/75% RH for 6 months) coupled with NMR track degradation pathways. For chiral impurities, chiral HPLC (e.g., Chiralpak IC column) resolves enantiomers .

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